Cost Efficiency: KTX-582 intermediate-4 Offers 68–88% Lower Cost per Milligram Than Later-Stage Intermediates
KTX-582 intermediate-4 exhibits a markedly lower procurement cost compared to later-stage KTX-582 intermediates from the same supplier. At the 25 mg scale, intermediate-4 is priced at USD 30, whereas intermediate-1 costs USD 130 and intermediate-2 costs USD 950 . This represents a 77% cost reduction relative to intermediate-1 and a 97% reduction relative to intermediate-2 at the same mass quantity. The cost advantage is maintained across larger quantities, with 100 mg of intermediate-4 priced at USD 80 compared to USD 250 for intermediate-1, translating to a 68% lower cost .
| Evidence Dimension | Cost per unit mass (USD per 25 mg) |
|---|---|
| Target Compound Data | USD 30 |
| Comparator Or Baseline | KTX-582 intermediate-1: USD 130; KTX-582 intermediate-2: USD 950 |
| Quantified Difference | 77% lower than intermediate-1; 97% lower than intermediate-2 |
| Conditions | Pricing from MedChemExpress (MCE) catalog, accessed 2026 |
Why This Matters
Lower cost per milligram enables more extensive synthesis campaigns or larger-scale production runs without exceeding budget constraints.
